N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-Indazol-6-amine
Description
Chemical Identity and IUPAC Nomenclature
Structural Features
The compound’s IUPAC name, N-(4-chloropyrimidin-2-yl)-2,3-dimethylindazol-6-amine , reflects its fused bicyclic core. Key structural elements include:
- Indazole moiety : A bicyclic system with nitrogen atoms at positions 1 and 2, substituted with methyl groups at carbons 2 and 3.
- Pyrimidine substituent : A 4-chloro-2-pyrimidinyl group attached via an amine linkage at the indazole’s position 6.
- Functional groups : A primary amine (-NH2) at position 6 of the indazole ring.
Table 1: Core Structural Data
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂ClN₅ | |
| Molecular Weight | 273.72 g/mol | |
| SMILES | CC1=C2C=CC(=CC2=NN1C)NC3=NC=CC(=N3)Cl | |
| InChIKey | MIXMRKPSOXIOPX-UHFFFAOYSA-N |
Historical Context in Heterocyclic Compound Research
Evolution of Indazole Derivatives
Indazoles have long been studied for their pharmacological potential. Key milestones include:
- Early Synthesis : The Cadogan cyclization and Davis-Beirut reaction enabled the synthesis of indazoles from nitroaromatic precursors .
- Medicinal Significance : Indazole derivatives like Pazopanib (a VEGFR kinase inhibitor) and Zavegepant (a migraine treatment) highlight their utility in targeted therapies .
Pyrimidine-Indazole Hybridization
The integration of pyrimidine rings into indazole scaffolds emerged as a strategy to enhance bioactivity. For example:
- Kinase Inhibition : Pyrimidine-indazole hybrids often target ATP-binding pockets of kinases, leveraging the electron-deficient pyrimidine for hydrogen bonding .
- Anticancer Applications : Compounds like Pazopanib combine a pyrimidine core with indazole substituents, demonstrating efficacy in renal cell carcinoma .
Table 2: Key Developments in Indazole-Pyrimidine Hybrids
Position Within Indazole-Pyrimidine Hybrid Structures
Structural Comparison with Bioactive Analogues
The compound’s architecture is analogous to Pazopanib , which features a 2,3-dimethylindazole core linked to a pyrimidine derivative. Key differences include:
- Substituent Positioning : The pyrimidine in N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-Indazol-6-amine is attached at position 6 of the indazole, unlike Pazopanib’s position 4 .
- Chlorine Substitution : The 4-chloro group on the pyrimidine ring may enhance metabolic stability or target binding compared to non-halogenated analogues .
Table 3: Comparative Analysis with Pazopanib
| Feature | This compound | Pazopanib |
|---|---|---|
| Indazole Substituents | 2,3-Dimethyl | 2,3-Dimethyl |
| Pyrimidine Linkage | Position 6 | Position 4 |
| Chlorine Presence | 4-Chloro on pyrimidine | 2-Chloro on pyrimidine |
Structure-Activity Relationship (SAR) Insights
Critical SAR features include:
Properties
IUPAC Name |
N-(4-chloropyrimidin-2-yl)-2,3-dimethylindazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-8-10-4-3-9(7-11(10)18-19(8)2)16-13-15-6-5-12(14)17-13/h3-7H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXMRKPSOXIOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)NC3=NC=CC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and relevant case studies, focusing on its pharmacological properties and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C13H12ClN5
- Molecular Weight : 273.72 g/mol
- Purity : ≥95%
- Physical Form : Solid
The compound's structure features a pyrimidine ring and an indazole moiety, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance:
- Mechanism of Action : The compound acts as a potent inhibitor of specific kinases involved in tumor growth and proliferation. It has been shown to inhibit the activity of PLK4, a kinase implicated in cell division, with nanomolar IC50 values indicating strong inhibitory effects against various cancer cell lines .
-
Case Studies :
- In Vivo Studies : In mouse models of colon cancer, derivatives similar to this compound demonstrated significant inhibition of tumor growth .
- Cell Line Studies : The compound exhibited antiproliferative activity against multiple myeloma cell lines with IC50 values around 0.64 μM, showcasing its potential as an anticancer agent .
Other Biological Activities
In addition to its antitumor properties, this compound has been evaluated for other pharmacological activities:
- Kinase Inhibition : The compound has been identified as an ATP-competitive inhibitor of various kinases, contributing to its anticancer efficacy. For example, it displayed potent inhibition against FGFR1 and other related kinases with IC50 values below 100 nM .
- Antiproliferative Effects : The compound's ability to inhibit cell proliferation has been observed across different cancer types, including lung and breast cancers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Compound Modification | Biological Activity | IC50 Value |
|---|---|---|
| Parent Compound | PLK4 Inhibition | Low nM |
| Addition of Methyl Group | Enhanced Stability | 0.64 μM |
| Substitution at Pyrimidine Ring | Increased Potency | <100 nM |
These modifications indicate that subtle changes in the molecular structure can significantly impact the compound's efficacy against cancer cells.
Scientific Research Applications
Medicinal Chemistry
N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its unique chemical structure allows it to interact with specific biological targets.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that it can inhibit the activity of certain protein kinases, which play crucial roles in tumor growth and survival.
Case Study:
A study conducted by Zhang et al. (2023) demonstrated that this compound significantly reduced the viability of various cancer cell lines in vitro. The compound was effective against breast and lung cancer cells, with IC50 values in the low micromolar range.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit enzymes that are critical in various biochemical pathways.
Kinase Inhibition
The compound is noted for its selective inhibition of certain kinases, which are often overactive in cancerous cells.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| EGFR | 0.5 | Inhibition of cell growth |
| VEGFR | 0.8 | Reduced angiogenesis |
| PDGFR | 1.0 | Decreased cell migration |
Antiviral Properties
Recent studies have explored the antiviral potential of this compound against various viral infections.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is essential for its development as a therapeutic agent.
Absorption and Distribution
Preliminary data suggest that the compound has favorable absorption characteristics with moderate bioavailability.
Toxicity Studies
Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine and Indazole Moieties
N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (CAS: 444731-75-3)
- Molecular Formula : C₁₄H₁₄ClN₅ (MW: 287.75 g/mol) .
- Key Differences :
- Contains an additional methyl group on the amine bridge (N-methylation).
- Higher molecular weight (287.75 vs. 273.72 g/mol).
- Synthesis : Prepared via N-methylation and nucleophilic substitution, similar to pazopanib intermediates .
- Biological Relevance : Acts as a precursor for antitumor derivatives; substitution of the chloro group with arylamines enhances activity .
N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (Intermediate 11)
- Molecular Formula : C₁₃H₁₂ClN₅ (MW: 273.72 g/mol) .
- Key Differences :
- Synthetic Yield : 80% using MeOH:EtOAc (1:9) as eluent .
Pazopanib Impurity: N-(4-Chloropyrimidin-2-yl)-2,3-dimethyl-2H-indazol-6-amine
Preparation Methods
General Synthetic Strategy
The core synthetic approach to N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine involves the nucleophilic aromatic substitution reaction between 2,3-dimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine. This reaction typically proceeds under basic conditions in an appropriate organic solvent.
Detailed Preparation Procedure
Step 1: Condensation Reaction
-
- 2,3-dimethyl-2H-indazol-6-amine (1 equivalent)
- 2,4-dichloropyrimidine (1.5 equivalents)
- Base: Sodium bicarbonate (2 equivalents)
- Solvent: N,N-dimethylformamide (DMF) or methanol (depending on the process variant)
-
- The mixture is stirred at elevated temperature, typically around 85 °C.
- Reaction time varies but usually continues until completion as monitored by chromatographic methods.
- pH control is important; maintaining pH below 7 during the reaction has been reported to optimize yield and selectivity.
-
- The amino group on the indazole attacks the 4-position chlorine on the dichloropyrimidine, displacing it via nucleophilic aromatic substitution.
- The 2-position chlorine remains intact, yielding the desired 4-chloro substituted product.
-
- Upon completion, water is added to the reaction mixture.
- The mixture is stirred further to precipitate the product.
- The solid is collected by filtration, washed with water to remove inorganic salts and residual solvent, and dried.
-
- Yields reported are high, typically around 90-97%.
Purification and Isolation
- The crude product is isolated by filtration after water addition.
- Washing with water removes inorganic impurities.
- Drying under reduced pressure or in a vacuum oven yields the pure compound as an off-white to beige powder.
- Further purification can be performed by recrystallization from suitable solvents if necessary.
Representative Data Table of Preparation Conditions
| Parameter | Condition/Value | Notes |
|---|---|---|
| Reactant ratio | 1:1.5 (Indazol-amine : dichloropyrimidine) | Excess dichloropyrimidine to drive reaction |
| Base | Sodium bicarbonate (2 eq.) | Particle size controlled for pH control |
| Solvent | N,N-dimethylformamide (DMF) | Alternative: Methanol with phase transfer catalyst |
| Temperature | 85 °C | Optimal for reaction kinetics |
| Reaction time | 3-5 hours | Until completion by chromatographic monitoring |
| Work-up | Addition of water, stirring 3 h | Precipitation of product |
| Yield | 90-97% | High yield reported |
| Product form | Off-white/beige powder | Solid isolated by filtration |
Research Findings and Patents
Patent WO2015068175A2 discloses an improved process for preparing Pazopanib intermediates, including the condensation step producing N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, which is structurally analogous to the 4-chloro isomer. The process emphasizes control of base particle size, pH, and reaction time to optimize yield and purity.
The patent also describes the use of phase transfer catalysts and specific solvents to improve reaction efficiency and facilitate scale-up.
These findings underscore the importance of reaction condition optimization for industrial synthesis.
Q & A
Q. What synthetic routes are commonly employed for the laboratory-scale preparation of N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-Indazol-6-amine, and how are yields optimized?
The compound is typically synthesized via nucleophilic substitution reactions. For example, coupling 2,3-dimethyl-2H-indazol-6-amine with 4-chloro-2-pyrimidinyl derivatives under basic conditions (e.g., using NaHCO₃ or K₂CO₃) in polar aprotic solvents like DMF or DMSO. A reported protocol achieved an 80% yield using a 1:9 MeOH:EtOAc eluent system for purification . Optimization involves controlling reaction temperature (60–100°C), stoichiometry of reactants (1:1.2 molar ratio), and catalyst selection (e.g., Pd-based catalysts for cross-coupling variants). Purity is confirmed via HPLC (>98%) and NMR spectroscopy.
Q. How is the molecular structure of this compound validated, and what crystallographic tools are critical for characterization?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in monoclinic systems (space group P2₁/c) with unit cell parameters refined using SHELXL . Key metrics include:
| Parameter | Value |
|---|---|
| R factor | 0.039 |
| wR factor | 0.102 |
| C–C bond accuracy | ±0.002 Å |
| Data collection at 113 K minimizes thermal motion artifacts. Hydrogen bonding (N–H···Cl, π-π stacking) stabilizes the lattice . Complementary techniques like FT-IR and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight. |
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
Initial studies focus on kinase inhibition assays (e.g., VEGFR2, PDGFR) due to structural similarity to pazopanib, a known antitumor agent . In vitro protocols include:
- Cell viability assays : IC₅₀ determination in cancer cell lines (e.g., HepG2, MCF-7) via MTT or CellTiter-Glo.
- Enzyme inhibition : Fluorescence-based assays with recombinant kinases.
- ADME profiling : Microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Mitigation strategies:
- Batch reproducibility : Validate synthesis protocols and purity (>99% by LC-MS) across multiple batches.
- Assay standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) and harmonize buffer conditions (pH, ionic strength).
- Meta-analysis : Compare crystallographic data (e.g., binding pose from SC-XRD) with molecular docking simulations to identify structure-activity relationships (SAR) .
Q. What advanced crystallization strategies improve diffraction quality for structural analysis?
- Solvent selection : Methanol monosolvate systems reduce disorder by stabilizing hydrogen-bond networks .
- Temperature gradients : Slow cooling (0.5°C/hour) from saturated solutions enhances crystal size.
- Additive screening : Small molecules (e.g., hexafluoroisopropanol) suppress twinning. Refinement in SHELXL includes TWIN and BASF commands for handling pseudo-merohedral twinning .
Q. How are computational methods integrated to predict and optimize the compound’s pharmacokinetic properties?
- QSAR modeling : Train models on indazole-pyrimidine analogs to predict logP, solubility, and CYP450 metabolism.
- Molecular dynamics (MD) : Simulate binding to human serum albumin (HSA) to assess plasma half-life.
- Metabolite prediction : Use software like Schrödinger’s MetaSite to identify probable Phase I/II metabolites (e.g., N-demethylation, pyrimidine hydroxylation).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
